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Cat. No.: B1241391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the discovery, synthesis,

mechanism of action, and preclinical and clinical development of TS-011, also known as

belizatinib (formerly TSR-011). Belizatinib is a potent, orally available, dual inhibitor of

Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) A, B, and C.

Developed by TESARO, it showed promise in preclinical studies for treating cancers with ALK

or TRK gene rearrangements, including those resistant to existing inhibitors. Despite a

favorable safety profile in early clinical trials, its development was discontinued due to the

competitive landscape and limited clinical activity. This document details the scientific journey

of belizatinib, offering valuable insights for researchers in oncology and drug development.

Discovery and Rationale
Belizatinib was developed as a next-generation tyrosine kinase inhibitor (TKI) to address the

challenges of resistance to first-generation ALK inhibitors in non-small cell lung cancer

(NSCLC) and to target TRK fusions, which are oncogenic drivers in a variety of solid tumors.

Anaplastic lymphoma kinase (ALK) gene rearrangements are known oncogenic drivers in

NSCLC.[1] Tropomyosin receptor kinases (TRKs), encoded by the NTRK1, NTRK2, and

NTRK3 genes, are a family of receptor tyrosine kinases that, when fused with other genes, can

lead to uncontrolled cell growth and proliferation.[2] The discovery of belizatinib was driven by
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the need for a single agent that could potently inhibit both ALK and the entire family of TRK

kinases (pan-TRK), including in tumors that had developed resistance to other ALK inhibitors.

[1] Preclinical studies demonstrated that belizatinib was active against tumors with crizotinib-

resistant ALK mutations.[1]

Chemical Synthesis
The chemical synthesis of belizatinib (TSR-011) is detailed in patent WO2011140520 A1. The

synthesis is a multi-step process involving the construction of the core benzimidazole scaffold

followed by the addition of the piperidine and benzamide moieties.

Experimental Protocol: Synthesis of Belizatinib
This protocol is a summarized representation of the synthesis described in the patent literature.

Researchers should consult the original patent for complete experimental details, including

reagent quantities, reaction conditions, and purification methods.

Step 1: Synthesis of the Benzimidazole Core The synthesis begins with the construction of the

substituted benzimidazole core. This typically involves the condensation of a substituted o-

phenylenediamine with a suitable carboxylic acid or its derivative.

Step 2: Functionalization of the Benzimidazole Core The benzimidazole core is then

functionalized to allow for the attachment of the piperidine and cyclohexyl groups. This may

involve N-alkylation and the introduction of a reactive group at the 6-position.

Step 3: Coupling with the Piperidine Moiety The functionalized benzimidazole is coupled with 4-

(2-hydroxypropan-2-yl)piperidine. This is typically achieved through a nucleophilic substitution

or reductive amination reaction.

Step 4: Coupling with the Cyclohexyl Moiety and Final Amide Formation The final key step

involves the coupling of the benzimidazole-piperidine intermediate with a cyclohexyl derivative

bearing a protected amine and a carboxylic acid. The synthesis is completed by the formation

of the final amide bond with 4-fluorobenzoic acid.

Note: The synthesis involves multiple protection and deprotection steps to ensure the correct

regioselectivity and to prevent unwanted side reactions. Purification at each step is crucial to

obtain the final compound with high purity.
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Mechanism of Action
Belizatinib is a dual inhibitor that targets the ATP-binding pocket of both ALK and TRK receptor

tyrosine kinases.[3] By binding to these kinases, belizatinib prevents their phosphorylation and

subsequent activation of downstream signaling pathways that are crucial for cell proliferation,

survival, and differentiation.

ALK Signaling Pathway
In cancers driven by ALK gene rearrangements, the resulting fusion proteins lead to

constitutive activation of the ALK kinase domain. This triggers a cascade of downstream

signaling events, primarily through the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways,

promoting cell growth and survival. Belizatinib inhibits the initial step of this cascade by

blocking ALK autophosphorylation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36880122/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

ALK Fusion Protein

PI3KRAS JAK Belizatinib (TS-011)

Inhibition

AKT

mTOR

Gene Transcription
(Proliferation, Survival)

RAF

MEK

ERK

STAT3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

TRK Fusion Protein
(TRKA, TRKB, TRKC)

PI3KRAS PLCγ Belizatinib (TS-011)

Inhibition

AKT

Gene Transcription
(Cell Survival, Proliferation)

RAF

MEK

ERK

DAG / IP3

PKC

Patient Screening
(Advanced Solid Tumors/Lymphomas,

ALK+ or TRK+)

Phase 1: Dose Escalation
(30 mg to 480 mg Q24h)

Determine Recommended
Phase 2 Dose (RP2D)

(40 mg Q8h)

Phase 2a: Cohort Expansion
(ALK+ patients)

Endpoint Analysis
(Safety, Tolerability, PK, Efficacy)

Decision on Further Development
(Discontinued)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1241391?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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